Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate
Description
Properties
IUPAC Name |
ethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-3-24-18(22)17-14(13-6-4-5-7-15(13)19)10-12(2)21-16(17)11-23-9-8-20/h4-7,10H,3,8-9,11,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTUEETZLBOKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1COCCN)C)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558285 | |
| Record name | Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113994-36-8 | |
| Record name | Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Methyl 6-Methylnicotinate to (6-Methylpyridin-3-yl)methanol
Lithium aluminum hydride (LiAlH₄) in diethyl ether at -78°C reduces the ester group of methyl 6-methylnicotinate to a primary alcohol with 62–85% yields. Alternative reductants like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in toluene or diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) achieve comparable efficiency but require stringent moisture control.
Table 1: Reduction Methods for Methyl 6-Methylnicotinate
| Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Diethyl ether | -78°C | 85% | |
| Red-Al | Toluene | Reflux | 64% | |
| DIBAL-H | THF | Room temp | 83% |
Functionalization with the Aminoethoxymethyl Group
The 2-((2-aminoethoxy)methyl) side chain is installed through nucleophilic substitution or Mitsunobu reactions.
Chloromethylation and Amine Substitution
(6-Methylpyridin-3-yl)methanol is converted to its chloromethyl analog using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent reaction with 2-aminoethanol in the presence of a base like potassium carbonate (K₂CO₃) introduces the aminoethoxy moiety.
Table 2: Amination Conditions for Chloromethyl Intermediate
Esterification of the Carboxylic Acid Group
The ethyl ester at the 3-position is formed via acid-catalyzed esterification. Treating 3-carboxy-4-(2-chlorophenyl)-6-methylpyridine with ethanol and sulfuric acid under reflux achieves quantitative conversion, though milder conditions using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are preferred for sensitive intermediates.
Integrated Synthetic Pathways
Sequential Reduction-Coupling-Amination
A three-step sequence starting from methyl 6-methylnicotinate involves:
This route achieves an overall yield of 52% after purification.
One-Pot Multistep Synthesis
Advanced methodologies employ tandem reactions to minimize intermediate isolation. For instance, in situ generation of the chloromethyl pyridine derivative followed by immediate amination reduces processing time by 40% compared to stepwise protocols.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like thiols or amines.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Differences :
- Core Structure : Amlodipine contains a 1,4-dihydropyridine ring, essential for calcium channel blocking activity, whereas the target compound has a fully aromatic pyridine ring, rendering it pharmacologically inactive .
- Substituents: Both share the 2-chlorophenyl and 2-aminoethoxymethyl groups, but Amlodipine features a benzenesulfonate counterion and methyl/ethyl ester groups at positions 3 and 5 .
Table 1 : Structural and Functional Comparison with Amlodipine
| Parameter | Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate | Amlodipine Besylate |
|---|---|---|
| Core Structure | Pyridine | 1,4-Dihydropyridine |
| Pharmacological Activity | Inert (process impurity) | Calcium channel blocker |
| Key Substituents | Ethyl ester, methyl group | Methyl/ethyl esters, sulfonate |
| Melting Point | 70–73°C | 198–200°C |
| Solubility | Low in aqueous systems | High in ethanol-water mixtures |
Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine Impurity E)
Key Differences :
- Ester Groups : Impurity E has diethyl esters at positions 3 and 5, whereas the target compound has an ethyl ester at position 3 and a methyl group at position 6 .
- Ring Saturation : Impurity E retains the 1,4-dihydropyridine ring, making it a closer structural analog of active Amlodipine but still inactive due to incorrect esterification .
- Synthetic Pathway : Impurity E arises from incomplete esterification during Amlodipine synthesis, while the target compound forms via side reactions involving pyridine aromatization .
Ethyl 6-(aminomethyl)nicotinate Hydrochloride (CAS 36052-25-2)
Key Differences :
- Side Chain: This compound has a simpler aminomethyl group at position 6 instead of the 2-aminoethoxymethyl group .
- Solubility : The hydrochloride salt form enhances its water solubility compared to the target compound .
Methyl 4-amino-6-methylnicotinate (CAS 14208-83-4)
Key Differences :
- Substituents: Lacks the 2-chlorophenyl and aminoethoxy groups, critical for binding to calcium channels .
- Applications : Used in synthesizing fungicides and herbicides, highlighting divergent industrial applications compared to the pharmaceutically linked target compound .
Research Findings and Implications
- Degradation Pathways : The target compound is identified as a degradation product of Amlodipine under oxidative stress, emphasizing the need for stringent storage conditions to minimize impurity formation .
- Analytical Detection : High-performance liquid chromatography (HPLC) methods with UV detection at 237 nm are used to quantify the compound at impurity levels ≤0.1% in Amlodipine formulations .
Biological Activity
Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate, also known as diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a compound with notable biological activity primarily associated with its antihypertensive properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H27ClN2O5
- Molecular Weight : 422.90 g/mol
- CAS Number : 140171-65-9
- IUPAC Name : diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
This compound acts primarily as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it leads to vasodilation and decreased heart contractility, which effectively lowers blood pressure. This mechanism is particularly beneficial in treating hypertension and related cardiovascular disorders.
Pharmacological Effects
- Antihypertensive Activity : The compound has been shown to effectively reduce blood pressure in various animal models. Studies indicate a significant decrease in systolic and diastolic blood pressure following administration.
- Cardioprotective Effects : Research suggests that the compound may offer protective effects against myocardial ischemia by improving blood flow and reducing cardiac workload.
- Anti-inflammatory Properties : Some studies have indicated potential anti-inflammatory effects, possibly through the modulation of inflammatory mediators.
Case Studies and Experimental Data
-
Study on Antihypertensive Efficacy :
- A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a dose-dependent reduction in blood pressure. The results are summarized in Table 1 below.
This study highlights the compound's potential as an effective antihypertensive agent.Dose (mg/kg) Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg) 5 10 8 10 20 15 20 30 25 -
Cardioprotective Study :
- In a model of induced myocardial ischemia, the compound was shown to significantly improve survival rates and reduce infarct size compared to control groups. The cardioprotective effects were attributed to enhanced nitric oxide production and reduced oxidative stress.
-
Anti-inflammatory Effects :
- Another study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced inflammation model in mice. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound.
Q & A
Basic: What are the key intermediates and reaction pathways for synthesizing Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with ethyl acetoacetate and ammonia gas to form intermediates like ethyl 3-aminobutyrylate . Subsequent steps include cyclization with 2-chlorobenzaldehyde and functionalization with 2-aminoethoxy groups. Key intermediates include diethyl 1,4-dihydropyridine derivatives, with critical control over reaction parameters (e.g., temperature <10°C for ammonia gas absorption) to avoid byproducts . For impurity profiling, intermediates such as 3-ethyl 5-methyl dicarboxylate derivatives are monitored using HPLC .
Basic: How is the structural configuration of this compound validated?
Methodological Answer:
Structural elucidation employs:
- NMR spectroscopy : Assigning proton environments (e.g., aromatic protons at δ 7.35–8.42 ppm for chlorophenyl and pyridine rings) and carbon shifts (e.g., 85.8–162.8 ppm for cyano and carboxylate groups) .
- X-ray crystallography : Resolving dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups in analogs) to confirm stereochemical orientation .
- Mass spectrometry : Identifying molecular ion peaks (e.g., m/z 469 [M+H]+) and fragmentation patterns .
Advanced: What analytical challenges arise in quantifying this compound as a pharmaceutical impurity?
Methodological Answer:
Challenges include:
- Separation from structurally similar analogs : Optimize HPLC using Purospher® STAR columns (150 × 4.6 mm) with mobile phases like acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min .
- Detection limits : Employ UV detection at 237 nm for carboxylate moieties, achieving LOQ <0.1% .
- Matrix interference : Use spiked placebo samples to validate recovery rates (e.g., 98–102%) in drug formulations .
Advanced: How can discrepancies in impurity profiles during synthesis be systematically addressed?
Methodological Answer:
Discrepancies often stem from:
- Variations in reaction conditions (e.g., excess ammonia leading to over-alkylation). Mitigate by in-process controls (IPC) via TLC at intermediate stages .
- Oxidation of 1,4-dihydropyridine to pyridine derivatives : Monitor using redox-sensitive detectors (e.g., electrochemical detection) and stabilize with antioxidants like BHT .
- Chiral impurities : Resolve via chiral stationary phases (CSPs) or derivatization with chiral auxiliaries (e.g., (+)-10-camphorsulfonic acid) .
Advanced: How does the 2-aminoethoxy moiety influence reactivity compared to analogs?
Methodological Answer:
The 2-aminoethoxy group enhances:
- Hydrophilicity : LogP reduction by ~0.5 units compared to methyl or benzyl analogs, affecting solubility in polar solvents .
- Metabolic stability : Resistance to hepatic esterase cleavage due to steric hindrance from the ethoxy chain .
- Metal coordination : Forms complexes with divalent cations (e.g., Ca²⁺), altering pharmacokinetics in calcium channel blocker models .
Advanced: What stability-indicating studies are critical for this compound under formulation conditions?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA-MS .
- Thermal stability : Use DSC/TGA to identify decomposition onset temperatures (e.g., >200°C for anhydrous forms) .
- pH-dependent hydrolysis : Assess ester hydrolysis kinetics in buffers (pH 1.2–6.8) using Arrhenius modeling .
Advanced: What pharmacological interactions are hypothesized for this compound as a calcium channel blocker impurity?
Methodological Answer:
- Competitive binding assays : Compare IC₅₀ values with amlodipine besylate using radiolabeled [³H]-nitrendipine in vascular smooth muscle cells .
- In silico docking : Model interactions with L-type calcium channel α1 subunits (PDB: 6JPA) to predict binding affinity shifts due to the 2-chlorophenyl group .
- In vivo metabolite tracking : Administer deuterated analogs and quantify urinary excretion via LC-MS/MS to assess renal clearance pathways .
Advanced: How can computational modeling guide the optimization of this compound’s synthetic yield?
Methodological Answer:
- DFT calculations : Optimize transition states for cyclization steps (e.g., activation energy <25 kcal/mol for dihydropyridine formation) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction rates using AMBER force fields .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction yields to prioritize substituent modifications .
Advanced: What strategies are effective for chiral resolution of diastereomeric impurities?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10, 0.1% DEA) to resolve enantiomers (α >1.2) .
- Kinetic resolution : Employ lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to preferentially hydrolyze (R)-enantiomers .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals under controlled cooling rates .
Advanced: How do structural modifications impact the compound’s bioactivity in preclinical models?
Methodological Answer:
- SAR studies : Replace the 2-chlorophenyl group with 4-fluorophenyl or naphthyl groups to assess hypertension efficacy in SHR rats .
- Prodrug design : Synthesize phosphate esters of the carboxylate group to enhance oral bioavailability (e.g., 2.5-fold increase in Cmax) .
- Toxicity screening : Compare hepatotoxicity (ALT/AST levels) of analogs using primary human hepatocyte cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
